2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of trifluoromethyl and imidazo[1,2-a]pyrazine moieties in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide typically involves the reaction of imidazo[1,2-a]pyrazine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its biological effects. The imidazo[1,2-a]pyrazine moiety is known to interact with nucleic acids and proteins, further contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(6-fluoro-imidazo[1,2-a]pyridin-2-yl)acetamide
- 2,2,2-Trifluoro-N-(6-iodo-imidazo[1,2-a]pyridin-2-yl)acetamide
- 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide is unique due to the presence of the imidazo[1,2-a]pyrazine moiety, which imparts distinct biological activities compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F3N4O |
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Molecular Weight |
230.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-imidazo[1,2-a]pyrazin-2-ylacetamide |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7(16)14-5-4-15-2-1-12-3-6(15)13-5/h1-4H,(H,14,16) |
InChI Key |
YFFZJCYAVMYXKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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